Welcome to the BenchChem Online Store!
molecular formula C17H18O4S B1336408 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone CAS No. 346413-00-1

1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone

Cat. No. B1336408
M. Wt: 318.4 g/mol
InChI Key: KCFDBQJCUNNTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06803463B2

Procedure details

Titanium tetrachloride (26 mL) was added to a stirred suspension of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone (75.0 g), N-amino-pyridazinium hexafluorophosphate (59.6 g) in DCM (1125 mL) at about 20° C. N-Methyl-pyrrolidinone (23 mL) was added and TMEDA (50 mL) was added over a period of about 4 hours and the reaction mixture heated at 40° C. for 4.5 hours. The reaction mixture was stirred at about 20° C. for about 2 hours and further TMEDA (93 mL) was added over about 15 minutes. The mixture was stirred for about 18 hours and iodine (63 g) was added. After about a further 5 hours, IMS (55 mL) was added, followed by 3.3M hydrochloric acid (1125 mL) and the layers were separated. The organic extract was further washed with 3.3M hydrochloric acid (375 mL), aqueous sodium carbonate solution (20% w/v, 375 mL), aqueous sodium thiosulfate solution (20% w/v, 2×375 mL) and aqueous sodium chloride solution (3% w/v, 2×375 mL). The organic extract was then concentrated by distillation to a residual volume of about 450 mL and iso-octane (about 187 mL) was added at about 38° C. The resultant slurry was cooled to about 0-5° C. and filtered. The crude product was washed with DCM/iso-octane (1:1, 2×150 mL) and iso-octane (400 mL), dried, and then dissolved in acetone (1200 mL). This solution was heated to about 50° C. and treated with charcoal (19 g) for about 1 hour before filtering. The charcoal was washed with hot acetone (750 mL) and the combined filtrates and washings were concentrated by distillation to a residual volume of about 825 mL. Further acetone (375 ml) was added to the concentrate, which was concentrated again to a residual volume of about 825 mL. Maintaining the temperature at about 50° C., water (450 mL) was added over about 1 hour, causing the product to crystallise. After cooling the slurry to about 0-5° C. the product was isolated by filtration, washed with chilled acetone/water (1:1, 2×150 mL), and dried in vacuo at 65° C. to give the title compound as a pale yellow crystalline solid (63.6 g, 68.6%), spectroscopically identical to the product of Example 7.
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
93 mL
Type
reactant
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Four
Quantity
1125 mL
Type
reactant
Reaction Step Five
[Compound]
Name
IMS
Quantity
55 mL
Type
solvent
Reaction Step Six
Quantity
75 g
Type
reactant
Reaction Step Seven
Quantity
59.6 g
Type
reactant
Reaction Step Seven
Name
Quantity
1125 mL
Type
solvent
Reaction Step Seven
Quantity
26 mL
Type
catalyst
Reaction Step Seven
Yield
68.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11][C:12]2[CH:17]=[CH:16][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)[CH3:2].F[P-](F)(F)(F)(F)F.[NH2:30][N+:31]1[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=1.CN(CCN(C)C)C.II.Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl.CN1CCCC1=O>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]([C:12]3[CH:17]=[CH:16][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:14][CH:13]=3)=[C:36]3[N:31]([N:32]=[CH:33][CH:34]=[CH:35]3)[N:30]=2)=[CH:6][CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
23 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Three
Name
Quantity
93 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Four
Name
Quantity
63 g
Type
reactant
Smiles
II
Step Five
Name
Quantity
1125 mL
Type
reactant
Smiles
Cl
Step Six
Name
IMS
Quantity
55 mL
Type
solvent
Smiles
Step Seven
Name
Quantity
75 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
Name
Quantity
59.6 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N[N+]1=NC=CC=C1
Name
Quantity
1125 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
26 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at about 20° C. for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for about 18 hours
Duration
18 h
WAIT
Type
WAIT
Details
After about a further 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was further washed with 3.3M hydrochloric acid (375 mL), aqueous sodium carbonate solution (20% w/v, 375 mL), aqueous sodium thiosulfate solution (20% w/v, 2×375 mL) and aqueous sodium chloride solution (3% w/v, 2×375 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated by distillation to a residual volume of about 450 mL and iso-octane (about 187 mL)
ADDITION
Type
ADDITION
Details
was added at about 38° C
TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was cooled to about 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crude product was washed with DCM/iso-octane (1:1, 2×150 mL) and iso-octane (400 mL)
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetone (1200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated to about 50° C.
ADDITION
Type
ADDITION
Details
treated with charcoal (19 g) for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before filtering
WASH
Type
WASH
Details
The charcoal was washed with hot acetone (750 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates and washings were concentrated by distillation to a residual volume of about 825 mL
ADDITION
Type
ADDITION
Details
Further acetone (375 ml) was added to the concentrate, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated again to a residual volume of about 825 mL
TEMPERATURE
Type
TEMPERATURE
Details
Maintaining the temperature at about 50° C.
ADDITION
Type
ADDITION
Details
water (450 mL) was added over about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to crystallise
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the slurry to about 0-5° C. the product
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with chilled acetone/water (1:1, 2×150 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 65° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1=NN2N=CC=CC2=C1C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 63.6 g
YIELD: PERCENTYIELD 68.6%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.